![molecular formula C12H14ClNO2S B14632929 S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate CAS No. 56532-20-8](/img/structure/B14632929.png)
S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate: is an organic compound that features a morpholine ring substituted with a 4-chlorophenylmethyl group and a carbothioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate typically involves the reaction of morpholine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbon of the 4-chlorobenzyl chloride, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate can undergo oxidation reactions, where the sulfur atom in the carbothioate group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride, to yield the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the 4-chlorophenylmethyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used as bases in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its morpholine ring is a common motif in many biologically active compounds, making it a valuable scaffold for drug design .
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Wirkmechanismus
The mechanism of action of S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The carbothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
4-Chlorophenylmethyl morpholine: Lacks the carbothioate group, making it less reactive in certain chemical reactions.
Morpholine-4-carbothioate: Lacks the 4-chlorophenylmethyl group, affecting its biological activity and chemical properties.
Uniqueness: S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate is unique due to the presence of both the 4-chlorophenylmethyl and carbothioate groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
56532-20-8 |
|---|---|
Molekularformel |
C12H14ClNO2S |
Molekulargewicht |
271.76 g/mol |
IUPAC-Name |
S-[(4-chlorophenyl)methyl] morpholine-4-carbothioate |
InChI |
InChI=1S/C12H14ClNO2S/c13-11-3-1-10(2-4-11)9-17-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
InChI-Schlüssel |
HXSAYICSKPFYNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)SCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



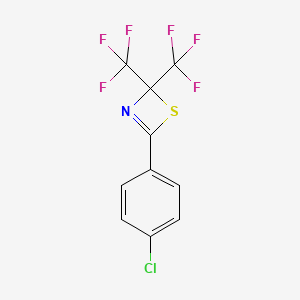
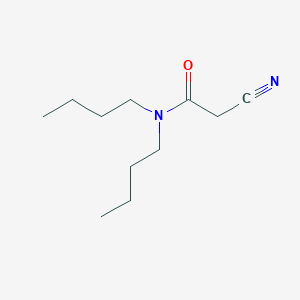

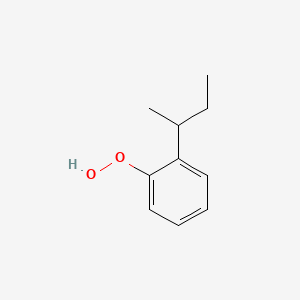
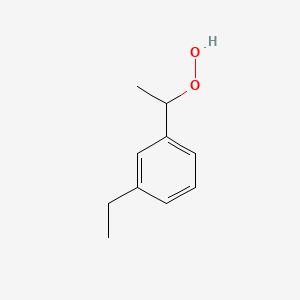
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)
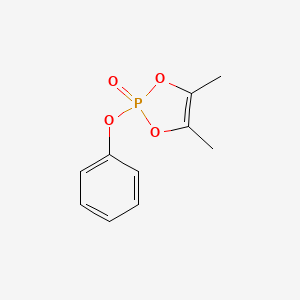
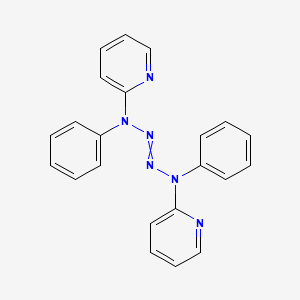
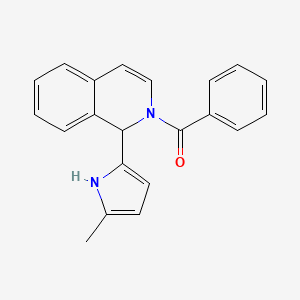
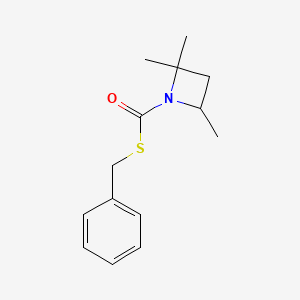
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
silane](/img/structure/B14632940.png)
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
